REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.[Cl-].[Li+].C([Mg+])(C)C.[Cl-].[O:16]1[CH2:20][CH2:19][CH2:18][CH2:17]1>>[Br:8][C:6]1[CH:7]=[C:2]([CH:20]([CH:19]2[CH2:17][CH2:18]2)[OH:16])[CH:3]=[N:4][CH:5]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C1)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.07 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+].C(C)(C)[Mg+].[Cl-]
|
Name
|
cyclopropyl aldehyde
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 15 min at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for another 30 min at 0° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with a saturated solution of ammonium chloride (10 mL) and water (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=NC1)C(O)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.73 mmol | |
AMOUNT: MASS | 623 mg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |